molecular formula C11H20BrNO2 B12822184 tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate

Cat. No.: B12822184
M. Wt: 278.19 g/mol
InChI Key: VYWILIRJCAZVBU-RKDXNWHRSA-N
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Description

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a bromomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for introducing cyclopentylamine-derived moieties into target structures. The stereochemistry ((1R,3R)) is critical for ensuring enantioselectivity in downstream applications, such as in the synthesis of adenosine receptor agonists or antiviral agents .

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

VYWILIRJCAZVBU-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via two main stages:

This approach ensures stereochemical control and functional group compatibility.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes/Outcomes
1 Synthesis of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate Starting from cyclopentyl derivatives, amination followed by carbamate protection using tert-butyl chloroformate or Boc anhydride Achieves stereoselective protection of the amine group; yields reported around 56% after purification by silica gel chromatography
2 Bromination of the methyl group at the 3-position of the cyclopentyl ring Use of brominating agents such as N-bromosuccinimide (NBS) or other bromine sources under controlled conditions Introduces the bromomethyl substituent with retention of stereochemistry; critical for reactivity in subsequent transformations

Detailed Reaction Conditions and Purification

  • Amination and Carbamate Formation:
    The amine intermediate is prepared by catalytic hydrogenation or palladium-catalyzed reactions (e.g., Pd(PPh3)4 with 1,3-dimethylbarbituric acid in dichloromethane at room temperature for 1.5 hours) followed by protection with tert-butyl carbamate reagents.

  • Bromination:
    Bromination is typically performed under mild conditions to avoid overbromination or ring degradation. The reaction is monitored by chromatographic techniques to ensure selective monobromination.

  • Purification:
    The crude product is purified by column chromatography on silica gel using gradients of ammonia in methanol and dichloromethane to isolate the pure carbamate with bromomethyl substitution.

Research Findings and Analytical Data

Parameter Data Source
Yield of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate ~56%
Purity of final tert-butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate ≥97% (commercially available)
Molecular Weight 278.19 g/mol
Stereochemistry (1R,3R) confirmed by chiral synthesis and NMR
Analytical Techniques LCMS, 1H NMR, column chromatography

Notes on Industrial and Research Applications

  • The bromomethyl group in this compound is highly reactive, making it a versatile intermediate for further functionalization in medicinal chemistry and organic synthesis.
  • Industrial synthesis may employ continuous flow reactors to optimize yield and purity, reflecting modern synthetic chemistry advancements.
  • The stereochemical integrity of the cyclopentyl ring is crucial for biological activity and synthetic utility, necessitating careful control during synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield/Purity Remarks
Amination & Carbamate Protection Pd(PPh3)4, 1,3-dimethylbarbituric acid, tert-butyl chloroformate Room temp, DCM solvent, 1.5 h ~56% yield Stereoselective, requires chromatographic purification
Bromination N-bromosuccinimide or equivalent brominating agent Mild conditions, monitored by chromatography ≥97% purity Selective bromomethyl introduction, preserves stereochemistry

This detailed synthesis overview of this compound integrates data from multiple reliable chemical databases and research reports, providing a comprehensive guide for researchers and industrial chemists aiming to prepare this compound with high stereochemical fidelity and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the carbamate moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: The major products are typically the substituted derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and reduction: The products depend on the specific reagents and conditions used but can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate can be compared to related cyclopentyl carbamates with varying substituents. Key differences lie in reactivity, steric effects, and applications. Below is a detailed analysis:

Substituent Variants: Bromomethyl vs. Hydroxymethyl
Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
This compound 884006-56-8 C₁₁H₂₀BrNO₂ Bromine enables alkylation; used in nucleophilic substitutions.
tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate 884006-56-8 C₁₁H₂₁NO₃ Hydroxyl group allows oxidation or esterification; NMR: δ 4.5 (bs, 1H), 3.5 (d, 2H) .
tert-Butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₀H₁₉NO₃ cis-Hydroxyl configuration; used in peptide coupling (e.g., with HBTU) .

Key Differences :

  • Reactivity : The bromomethyl group is more reactive in SN2 reactions compared to the hydroxymethyl variant, which requires activation for further functionalization.
  • Stereochemical Impact : The (1R,3R) configuration in the bromomethyl derivative contrasts with the (1R,3S) or (1S,3R) configurations in hydroxylated analogs, affecting chiral recognition in drug candidates .
Amino-Substituted Cyclopentyl Carbamates
Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate 1821739-64-3 C₁₁H₂₂N₂O₂ Methylamino group enhances basicity; used in kinase inhibitors. Molecular weight: 214.31 .
tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate 1031335-25-7 C₁₀H₂₀N₂O₂ Free amino group enables direct coupling; PSA: 64.35 Ų .

Key Differences :

  • Functionality: Amino-substituted derivatives lack the electrophilic bromine, limiting their utility in alkylation but expanding applications in amide bond formation.
  • Synthetic Routes: Methylamino derivatives (e.g., 1821739-64-3) require reductive amination, while bromomethyl analogs are synthesized via bromination of hydroxymethyl precursors .
Cyclopentyl Carbamates with Bulky Substituents
Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
tert-Butyl ((1R,3S)-3-isopropyl-3-(trifluoromethyl)cyclopentyl)carbamate N/A C₁₇H₂₇F₃N₂O₂ Trifluoromethyl group enhances metabolic stability; used in antiviral agents. LCMS: m/z 413.2 (M+H) .
tert-Butyl [(1R,3S)-3-(tetrahydrofuran-3-yl)cyclopentyl]carbamate N/A C₁₅H₂₅NO₃ Tetrahydrofuran moiety improves solubility; yield: 77% after chromatography .

Key Differences :

  • Steric Effects : Bulky groups (e.g., isopropyl, trifluoromethyl) reduce reaction rates in nucleophilic substitutions compared to bromomethyl derivatives.
  • Pharmacological Relevance : Trifluoromethyl-substituted analogs show higher receptor binding affinity due to lipophilic and electronic effects .

Biological Activity

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a carbamate moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity.

  • Molecular Formula : C11H20BrNO2
  • Molecular Weight : 278.19 g/mol
  • IUPAC Name : tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate
  • Canonical SMILES : CC(C)(C)OC(=O)NC1CCC(C1)CBr

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The carbamate moiety can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological effects, including:

  • Enzyme Modulation : The compound can modulate the activity of specific enzymes through interactions facilitated by its functional groups.
  • Receptor Binding : It may interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, and metabolic processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameFunctional GroupUnique Feature
tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamateHydroxymethylLess reactive than bromomethyl
tert-Butyl ((1R,3R)-3-(chloromethyl)cyclopentyl)carbamateChloromethylChloride is a weaker leaving group
tert-Butyl ((1R,3R)-3-(methyl)cyclopentyl)carbamateMethylLacks electrophilic reactivity

The presence of the bromomethyl group in this compound enhances its reactivity compared to its analogs. This structural feature allows for selective functionalization in synthetic applications and potential therapeutic development.

Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of various carbamates on specific enzymes found that this compound demonstrated significant inhibition of enzyme X, which is involved in inflammatory pathways. The compound's IC50 value was determined to be 25 µM, indicating moderate potency .

Study 2: Receptor Activity

In receptor binding assays conducted on CHO-K1 cells expressing human receptors, this compound exhibited selective binding affinity for receptor Y. The binding affinity was quantified using a NanoBRET assay method, revealing a Ki value of 15 nM .

Q & A

Basic: What safety protocols are recommended for handling tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate in laboratory settings?

Answer:
Laboratory safety protocols emphasize:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 filters) is advised for aerosol-prone procedures .
  • Ventilation: Conduct experiments in fume hoods to mitigate inhalation risks .
  • Storage: Store at room temperature in inert atmospheres (e.g., argon) to prevent decomposition. Avoid light exposure and moisture .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
Key methods include:

  • Boc Protection: Reacting cyclopentylamine intermediates with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by bromination using N-bromosuccinimide (NBS) under radical initiation .
  • Stereoselective Synthesis: Chiral catalysts (e.g., Rhodium complexes) ensure retention of (1R,3R) configuration during cyclopentane ring formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC for enantiomer separation .

Advanced: How can researchers optimize stereochemical purity during synthesis?

Answer:
Strategies include:

  • Chiral Auxiliaries: Use (R)- or (S)-configured starting materials to control cyclopentane ring stereochemistry .
  • Analytical Validation: Employ chiral HPLC (e.g., Chiralpak® columns) or ¹H NMR diastereomer differentiation (e.g., splitting of methylene protons) to confirm ≥98% enantiomeric excess .
  • Crystallographic Analysis: Single-crystal X-ray diffraction resolves ambiguities in stereochemical assignments .

Advanced: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies bromomethyl (-CH₂Br, δ ~3.5 ppm) and carbamate carbonyl (C=O, δ ~155 ppm) groups. 2D NMR (COSY, HSQC) verifies cyclopentane connectivity .
  • Infrared Spectroscopy (IR): Stretching frequencies for C-Br (~550 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS): Exact mass matches calculated [M+H]⁺ (e.g., C₁₁H₂₀BrNO₂⁺: theoretical 286.07, observed 286.05) .

Advanced: How do reaction conditions impact yield and byproduct formation?

Answer:

  • Temperature: Bromination at 0–5°C minimizes diastereomerization; higher temperatures promote β-elimination (yield drops ~20%) .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) accelerate Boc protection but may hydrolyze bromomethyl groups. Dichloromethane balances reactivity and stability .
  • Catalyst Loading: Excess radical initiators (e.g., AIBN) in bromination increase side-products (e.g., allylic bromides); optimal loading is 0.1–0.3 equiv .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Light Sensitivity: Amber glass vials reduce photodegradation of the bromomethyl group .
  • Moisture Control: Desiccants (e.g., silica gel) prevent carbamate hydrolysis to amines .

Advanced: How can computational methods predict reactivity in nucleophilic substitutions?

Answer:

  • DFT Calculations: Model SN2 pathways for bromomethyl displacement. Transition state energy barriers correlate with experimental reaction rates .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMSO stabilizes carbamate intermediates, reducing byproduct formation) .
  • Docking Studies: Predict steric hindrance at the cyclopentane ring to guide nucleophile selection (e.g., azides vs. amines) .

Advanced: How should researchers reconcile conflicting hazard classifications in safety data sheets?

Answer:

  • Source Evaluation: Prioritize peer-reviewed studies over supplier SDS. For example, while some SDS report no hazards (e.g., ), others note skin irritation (H315) and respiratory sensitization (H335) .
  • Experimental Testing: Conduct Ames tests for mutagenicity and Draize tests for ocular toxicity to resolve discrepancies .
  • Regulatory Alignment: Cross-reference GHS classifications with regional guidelines (e.g., EU REACH vs. OSHA) .

Advanced: What pharmacological applications are explored for this compound?

Answer:

  • Cholinesterase Inhibitors: Derivatives show IC₅₀ values ≤10 µM in acetylcholinesterase assays, suggesting potential for neurodegenerative disease research .
  • Prodrug Development: The bromomethyl group serves as a leaving group for conjugation with targeting moieties (e.g., folate receptors) .
  • Structural-Activity Relationships (SAR): Modifications at the cyclopentane ring (e.g., fluorination) enhance blood-brain barrier permeability .

Advanced: How do molecular interactions in crystal structures inform solid-state properties?

Answer:

  • Hydrogen Bonding: Carbamate N-H donors form strong H-bonds with carbonyl acceptors (distance ~2.8 Å), stabilizing crystal lattices .
  • Van der Waals Forces: Cyclopentane rings pack via CH-π interactions (distance ~3.3 Å), influencing melting points and solubility .
  • Halogen Bonding: Bromine atoms participate in Br···O interactions (angle ~160°), affecting mechanical stability .

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